molecular formula C11H12O3 B8515386 2-Cyclopropyl-1-(2,4-dihydroxy-phenyl)-ethanone

2-Cyclopropyl-1-(2,4-dihydroxy-phenyl)-ethanone

Cat. No. B8515386
M. Wt: 192.21 g/mol
InChI Key: FUGZWKPBAIKAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754742B2

Procedure details

Stir 1-bromo-2,4-bis-(tert-butyl-dimethyl-silanyloxy)-benzene (100 g, 240 mmol) in diethyl ether (1 L, anhydrous) at −60° C. and treat with 1.7M tert-butyllithium in pentane (290 mL, 493 mmol) via addition funnel over a 10 minute period. Stir for 15 min, then treat with 2-cyclopropyl-N-methoxy-N-methyl-acetamide (34 g, 237 mmol) in a minimum amount of ethyl ether. Remove cold bath, stir for 1 hr, treat with 1N aqueous hydrochloric acid (100 mL), and stir for an additional hour. Separate the layers and wash the organic layer with 1N aqueous hydrochloric acid (100 mL), brine, dry with magnesium sulfate, filter, and evaporate. Dissolve the residue in tetrahydrofuran (1 L), treat with 1N tetrabutylammonium fluoride solution in tetrahydrofuran (500 mL, 500 mmol), and stir for 3 hrs. Pour mixture into 1 L of water containing 120 mL of 5N hydrochloric acid, separate layers, and extract water layer twice with ethyl acetate. Wash organic layers with brine, dry with magnesium sulfate, filter, and evaporate. Chromatograph residue on silica gel (Biotage® Radial Compression fitted with a 75-L column) eluting with 25% ethyl acetate in hexanes to isolate the title compound (43 g, 94% yield). 1H NMR (CDCl3) δ 12.83 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 6.39 (m, 2H), 5.98 (s, 1H), 2.80 (d, J=4.0 Hz, 2H), 1.13 (m, 1H), 0.60 (m, 2H), 0.22 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
1-bromo-2,4-bis-(tert-butyl-dimethyl-silanyloxy)-benzene
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
290 mL
Type
reactant
Reaction Step Three
Quantity
34 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][Si](C(C)(C)C)(C)C)=[CH:4][C:3]=1[O:16][Si](C(C)(C)C)(C)C.C([Li])(C)(C)C.CCCCC.[CH:34]1([CH2:37][C:38](N(OC)C)=[O:39])[CH2:36][CH2:35]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.Cl>C(OCC)C.O>[CH:34]1([CH2:37][C:38]([C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=2[OH:16])=[O:39])[CH2:36][CH2:35]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
1-bromo-2,4-bis-(tert-butyl-dimethyl-silanyloxy)-benzene
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
290 mL
Type
reactant
Smiles
CCCCC
Step Four
Name
Quantity
34 g
Type
reactant
Smiles
C1(CC1)CC(=O)N(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Stir for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove cold bath
STIRRING
Type
STIRRING
Details
stir for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
treat with 1N aqueous hydrochloric acid (100 mL)
STIRRING
Type
STIRRING
Details
stir for an additional hour
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the organic layer with 1N aqueous hydrochloric acid (100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in tetrahydrofuran (1 L)
STIRRING
Type
STIRRING
Details
stir for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
separate layers
EXTRACTION
Type
EXTRACTION
Details
extract water layer twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash organic layers with brine, dry with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Chromatograph residue on silica gel (Biotage® Radial Compression fitted with a 75-L column)
WASH
Type
WASH
Details
eluting with 25% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)CC(=O)C1=C(C=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.